2-(3-Amino-4-fluorophenyl)cyclohexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-amino-4-fluorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate yields the corresponding hydroxy ketone intermediate. The imination of this intermediate by methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of commercially available and safe materials, high reaction yields, and the avoidance of toxic reagents and corrosive acids .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketone intermediates.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxy ketone intermediates, alcohol derivatives, and substituted phenylcyclohexanones .
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic properties . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
3-(4-Fluorophenyl)cyclohexan-1-amine: This compound has an amine group instead of a ketone group.
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol: This compound contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is unique due to its specific combination of an amino group, a fluorine atom, and a ketone group on the cyclohexane ring. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-(3-amino-4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14FNO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4,14H2 |
InChI Key |
YJLCIOQFIFDLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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